

Erythrinin G: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Erythrinin G**

Cat. No.: **B586755**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Erythrinin G**, a complex isoflavonoid with potential pharmacological applications. The document details its natural sources, a reconstructed experimental protocol for its isolation and purification, and a summary of its physicochemical properties. Additionally, a hypothetical signaling pathway is proposed based on the known biological activities of related compounds from the *Erythrina* genus.

Natural Sources of Erythrinin G

Erythrinin G is a prenylated 3-phenoxychromone that has been isolated from the roots of *Erythrina variegata* L. (Fabaceae).^{[1][2]} This plant, commonly known as the coral tree or tiger's claw, is a deciduous tree found in tropical and subtropical regions.^[3] The genus *Erythrina* is a rich source of a diverse array of secondary metabolites, particularly flavonoids and alkaloids.^[1] ^[3]

Table 1: Natural Source of **Erythrinin G**

Compound Name	Plant Species	Plant Part	Reference
Erythrinin G	<i>Erythrina variegata</i> L.	Roots	Tanaka et al., 2003 ^[2]

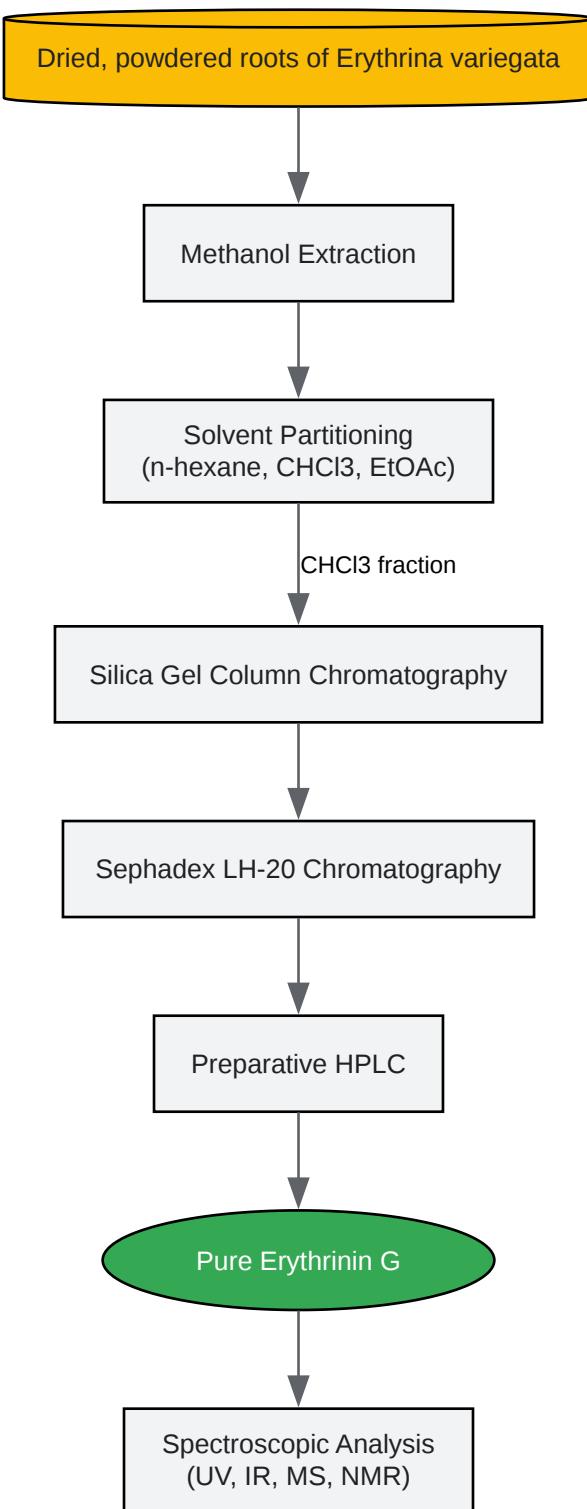
Isolation and Purification of Erythrinin G

While the full, detailed experimental protocol from the original literature is not publicly available, this section provides a reconstructed, in-depth methodology for the isolation and purification of **Erythrinin G** from the roots of *Erythrina variegata*. This protocol is based on established phytochemical techniques for the separation of isoflavonoids from plant materials.

Experimental Protocol

2.1.1. Plant Material Collection and Preparation The roots of *Erythrina variegata* are collected and authenticated. They are then washed, air-dried, and pulverized into a coarse powder.

2.1.2. Extraction The powdered root material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.


2.1.3. Solvent Partitioning The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the components based on their polarity.

2.1.4. Chromatographic Purification The chloroform-soluble fraction, which is expected to contain **Erythrinin G**, is subjected to multiple chromatographic steps for purification.

- **Silica Gel Column Chromatography:** The CHCl₃ fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Sephadex LH-20 Column Chromatography:** Fractions containing **Erythrinin G** are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure **Erythrinin G**.

2.1.5. Structure Elucidation The structure of the isolated **Erythrinin G** is confirmed by comprehensive spectroscopic analysis, including UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Experimental Workflow Diagram

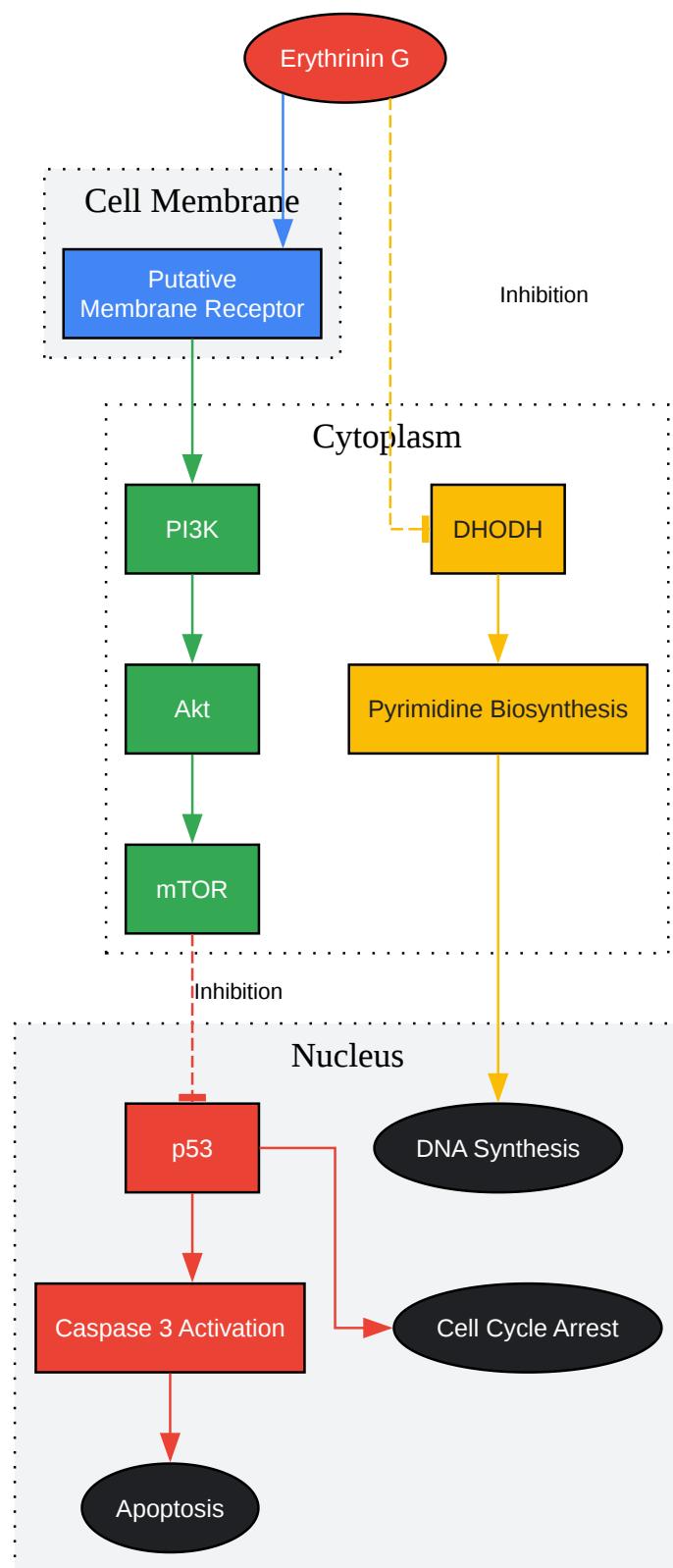
[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the isolation of **Erythrinin G**.

Physicochemical Properties of Erythrinin G

The structural and physical properties of **Erythrinin G** have been determined through various spectroscopic methods.

Table 2: Spectroscopic Data for **Erythrinin G**


Property	Data	Reference
Molecular Formula	$C_{25}H_{26}O_6$	Tanaka et al., 2003[2]
Appearance	Yellowish amorphous powder	Inferred from similar compounds
UV λ max (MeOH) nm	Not available	-
1H NMR ($CDCl_3$, δ ppm)	Not available in detail	-
^{13}C NMR ($CDCl_3$, δ ppm)	Not available in detail	-
Mass Spectrometry	High-resolution mass spectrometry data confirms the molecular formula.	Tanaka et al., 2003[2]

Note: Detailed spectroscopic data is not available in the public domain. The provided information is based on the initial publication's abstract.

Hypothetical Signaling Pathway of Erythrinin G

Currently, there is no direct scientific evidence detailing the specific signaling pathways modulated by **Erythrinin G**. However, based on the known biological activities of other isoflavonoids isolated from *Erythrina variegata* and related species, a hypothetical signaling pathway can be proposed. For instance, Erythrinin C, a structurally related compound, has been identified as a potential antagonist of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a therapeutic target in acute myeloid leukemia.[4] Furthermore, extracts from *Erythrina variegata* have been shown to inhibit the expression of the tumor suppressor protein p53 and the apoptosis-executing enzyme Caspase 3 in breast cancer cell lines.

This suggests that **Erythrinin G** may exert its biological effects through the modulation of pathways involved in cell proliferation, apoptosis, and metabolic regulation. The following diagram illustrates a plausible, yet hypothetical, signaling cascade.

[Click to download full resolution via product page](#)Figure 2: Hypothetical signaling pathway for **Erythrinin G**.

Disclaimer: The signaling pathway presented above is speculative and based on the biological activities of structurally related compounds. Further research is required to elucidate the precise molecular mechanisms of action of **Erythrinin G**.

Conclusion

Erythrinin G, a 3-phenoxychromone from the roots of *Erythrina variegata*, represents an interesting natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its natural sourcing and a plausible methodology for its isolation. The elucidation of its precise biological targets and signaling pathways will be crucial for unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Eryvarins F and G, two 3-phenoxychromones from the roots of *Erythrina variegata* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. *Erythrina variegata* Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Erythrinin G: A Technical Guide to its Natural Sources and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b586755#erythrinin-g-natural-sources-and-isolation\]](https://www.benchchem.com/product/b586755#erythrinin-g-natural-sources-and-isolation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com